molecular formula C19H23N3O4S B2819432 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034358-07-9

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2819432
CAS No.: 2034358-07-9
M. Wt: 389.47
InChI Key: AYXGFWLRDCIWJI-UHFFFAOYSA-N
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Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone (CAS 2034358-07-9) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular framework, with a molecular formula of C19H23N3O4S and a molecular weight of 389.47 g/mol, integrates a 1-methyl-1H-imidazole core linked via a sulfonyl group to an azetidine ring, which is further functionalized with a 4-phenyltetrahydro-2H-pyran-4-carbonyl moiety . This unique architecture, combining rigid (phenyloxane) and flexible (azetidine) structural elements, enhances its binding versatility and makes it a valuable scaffold for probing protein-ligand interactions . The compound exhibits potential as a key intermediate in the development of enzyme inhibitors or receptor modulators, attributed to its distinct sulfonamide and carbonyl functionalities . Its well-defined synthetic route allows for further derivatization, making it particularly valuable for extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . The computed physical properties, including a topological polar surface area of 89.9 Ų and an XLogP3 of 0.7, suggest a promising solubility and permeability profile for pharmaceutical research applications . This product is intended for research applications only and is not approved for human consumption.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-10-9-20-18(21)27(24,25)16-13-22(14-16)17(23)19(7-11-26-12-8-19)15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGFWLRDCIWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The azetidine and tetrahydropyran rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key features with other sulfonamide-linked heterocycles but differs in its unique combination of azetidine and tetrahydropyran-phenyl groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Bioactivity (Reported) Synthesis Highlights
Target Compound Azetidine-sulfonyl-imidazole + tetrahydro-2H-pyran 1-Methylimidazole sulfonyl, 4-phenyl Not explicitly reported (inferred: potential kinase inhibition) Likely involves sulfonylation of imidazole, azetidine coupling
2-Aryl-4-Benzoyl-Imidazole Derivatives Imidazole Phenylsulfonyl, 3,4,5-trimethoxybenzoyl Antiproliferative (e.g., NCI-60 screening) Sulfonylation followed by benzoylation
Triazole-Thio-Ethanone Derivatives 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl Not specified (antifungal/antibacterial implied) α-Halogenated ketone coupling
Benzo[d]imidazole Sulfinyl Derivatives Benzoimidazole Sulfinyl, pyridinyl-methoxy Proton pump inhibition (analogous to omeprazole) Oxidation with m-CPBA, alumina chromatography

Key Observations :

  • Sulfonyl vs.
  • Azetidine vs. Larger Rings : The azetidine’s small, rigid ring may confer better metabolic stability than bulkier triazole or benzimidazole cores .
  • Tetrahydropyran-Phenyl Group : This lipophilic moiety likely improves membrane permeability compared to simpler aryl groups in .

Bioactivity and Target Interactions

Evidence from bioactivity clustering () indicates that structural similarities correlate with overlapping modes of action. For instance:

  • Imidazole Sulfonamides : Compounds like those in show antiproliferative activity, possibly via kinase inhibition. The target compound’s imidazole sulfonyl group may share this mechanism.
  • Triazole Derivatives: While structurally distinct, triazole-thio-ethanones in highlight the role of sulfonyl groups in enhancing solubility and bioavailability.

Computational Similarity Metrics :

  • Tanimoto and Morgan fingerprints () quantify structural overlap. The target’s azetidine and tetrahydropyran groups would reduce similarity scores (<0.7) compared to simpler imidazoles, suggesting divergent bioactivity.

Physicochemical and Pharmacokinetic Properties

  • LogP : The tetrahydropyran-phenyl group likely increases LogP (predicted ~3.5) compared to less lipophilic analogs in (LogP ~2.1–2.8).

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an imidazole ring, a sulfonamide group, and an azetidine moiety, suggests diverse biological activities. This article delves into its synthesis, biological properties, and potential applications.

Structural Overview

The compound can be represented by the following molecular formula:

C17H19N3O3S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

With a molecular weight of approximately 341.41 g/mol. The structural features that contribute to its biological activity include:

  • Imidazole Ring : Common in many bioactive compounds, known for its role in enzyme inhibition.
  • Azetidine Moiety : Provides a framework for potential interactions with biological targets.
  • Sulfonamide Group : Implicated in antimicrobial and anticancer activities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Sulfonamide Group : Via sulfonation reactions with sulfonyl chlorides.
  • Acylation to Form Methanone : Utilizing acetic anhydride or similar reagents to introduce the ketone functionality.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

Antimicrobial Properties

Compounds containing imidazole and sulfonamide groups are known for their antibacterial and antifungal activities . They can disrupt bacterial DNA synthesis and cellular metabolism, making them suitable candidates for developing new antibiotics.

Anticancer Potential

The unique combination of azetidine and imidazole rings may impart anticancer properties. Studies on related compounds suggest that modifications to these rings can enhance cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
ImatinibTyrosine kinase inhibitorAnticancer
SulfamethoxazoleSulfonamide antibioticAntimicrobial
ThiamphenicolChloramphenicol derivativeAntibacterial

These compounds highlight the potential therapeutic applications of this compound due to their similar mechanisms of action.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The imidazole ring may interact with enzyme active sites, inhibiting their function.
  • Disruption of Cellular Processes : The sulfonamide group can interfere with folate synthesis in bacteria, leading to cell death.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation of the azetidine ring to introduce the 1-methylimidazole-2-sulfonyl group .
  • Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the azetidine and tetrahydropyran moieties . Critical parameters include solvent choice (polar aprotic solvents like DMF or THF), temperature control (often 0–80°C), and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., sulfonyl group at C3 of azetidine and phenyl group on tetrahydropyran) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~432.18 g/mol) .
  • HPLC : Assess purity (>98% required for biological assays) with a C18 column and acetonitrile/water mobile phase .

Q. How does the sulfonyl group influence the compound’s reactivity?

The 1-methylimidazole-2-sulfonyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic attacks in downstream functionalization . It also improves solubility in polar solvents (logP ~1.8 predicted) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
  • Solvent Optimization : DMF increases reaction efficiency compared to DCM due to better sulfonyl chloride solubility .
  • Temperature Gradients : Maintain 0–5°C during sulfonyl chloride addition to prevent imidazole ring decomposition . Reported yields range from 65–82% under optimized conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Comparative Analysis : Cross-reference 1H^1H-NMR shifts of the tetrahydropyran C4-phenyl group (δ 7.2–7.4 ppm) with analogs like (4-fluorophenyl)(1H-imidazol-2-yl)methanone (δ 7.1–7.3 ppm) to identify electronic effects .
  • X-ray Crystallography : Resolve ambiguities in azetidine ring conformation (e.g., chair vs. boat) .
  • DFT Calculations : Predict 13C^{13}C-NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis set .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., PI3Kγ). Key interactions include:
  • Hydrogen bonding between the sulfonyl oxygen and Lys833.
  • π-π stacking of the tetrahydropyran phenyl group with Phe961 .
    • MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories in GROMACS .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Byproduct Mitigation : Monitor imidazole sulfone hydrolysis by TLC (Rf 0.3 in 1:1 EtOAc/hexane) and adjust pH to 6–7 .
  • Thermal Stability : DSC analysis shows decomposition above 220°C, requiring strict temperature control during lyophilization .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Ref.
1SulfonylationDMF, 0°C, 12h78
2CouplingTHF, 60°C, 8h65
3PurificationColumn (SiO2, EtOAc)95

Q. Table 2: Computational Binding Affinities

Target ProteinDocking Score (kcal/mol)Key InteractionsRef.
PI3Kγ-9.2H-bond (Lys833), π-π (Phe961)
HDAC6-8.7Zn2+^{2+} chelation

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